Casoxin Casoxin
Brand Name: Vulcanchem
CAS No.: 105128-96-9
VCID: VC20744880
InChI: InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1
SMILES: COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Molecular Formula: C36H51N9O11
Molecular Weight: 785.8 g/mol

Casoxin

CAS No.: 105128-96-9

Cat. No.: VC20744880

Molecular Formula: C36H51N9O11

Molecular Weight: 785.8 g/mol

* For research use only. Not for human or veterinary use.

Casoxin - 105128-96-9

Specification

CAS No. 105128-96-9
Molecular Formula C36H51N9O11
Molecular Weight 785.8 g/mol
IUPAC Name methyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C36H51N9O11/c1-56-35(55)27(17-21-8-12-23(49)13-9-21)43-32(52)28(19-47)44-33(53)29-5-3-15-45(29)34(54)26(16-20-6-10-22(48)11-7-20)42-31(51)25(4-2-14-40-36(38)39)41-30(50)24(37)18-46/h6-13,24-29,46-49H,2-5,14-19,37H2,1H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,38,39,40)/t24-,25-,26-,27-,28-,29-/m0/s1
Standard InChI Key RMHFWWLFHGLGEA-AQRCPPRCSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N
SMILES COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N

Introduction

Types of Casoxins

Research has identified three main types of casoxins derived from bovine κ-casein, each with distinct amino acid sequences and varying levels of biological activity.

Casoxin A

Casoxin A corresponds to the fragment (35-41) of bovine κ-casein with the amino acid sequence Tyr-Pro-Ser-Tyr-Gly-Leu-Asn. This synthetic peptide demonstrates opioid antagonist activity at a concentration of 200 μM in the guinea pig ileum assay . As one of the first identified casoxins, it established the presence of opioid antagonist sequences within milk proteins.

Casoxin B

Casoxin B consists of the tetrapeptide sequence Tyr-Pro-Tyr-Tyr. This peptide is naturally found in both bovine and human κ-casein and shows opioid antagonist activity at 100 μM concentration . Its presence in human milk suggests potential evolutionary conservation of these bioactive sequences across mammalian species.

Casoxin C

Casoxin C is the most potent of the identified casoxins, corresponding to the fragment (25-34) of bovine κ-casein with the amino acid sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg (YIPIQYVLSR) . This peptide was isolated from tryptic digests of bovine κ-casein using reverse-phase HPLC. Notably, Casoxin C demonstrates significant opioid antagonist activity at much lower concentrations (5 μM) compared to Casoxins A and B, making it potentially more physiologically relevant .

The comparative properties of these three casoxins are summarized in Table 1:

PropertyCasoxin ACasoxin BCasoxin C
Amino Acid SequenceTyr-Pro-Ser-Tyr-Gly-Leu-AsnTyr-Pro-Tyr-TyrTyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg
κ-Casein Fragment35-41Not specified25-34
Minimum Active Concentration200 μM100 μM5 μM
SourceSyntheticFound in bovine and human κ-caseinIsolated from tryptic digests of bovine κ-casein

Chemical Structure and Properties

Structural Characteristics

Casoxins share certain structural features that contribute to their opioid antagonist properties. In particular, Casoxin C, the most extensively characterized member of this family, has the following properties:

  • Molecular Formula: C60H94N14O15

  • Molecular Weight: 1251.5 g/mol

  • Peptide Length: 10 amino acids

  • IUPAC Name: L-tyrosyl-L-isoleucyl-L-prolyl-L-isoleucyl-L-glutaminyl-L-tyrosyl-L-valyl-L-leucyl-L-seryl-L-arginine

All three casoxins share the characteristic of beginning with a tyrosine (Tyr) residue at the N-terminus, which appears to be important for their biological activity. Additionally, they all contain proline (Pro) as their second or third amino acid, which likely contributes to their specific three-dimensional structure and receptor interactions .

Physical Properties

Casoxin C is typically isolated as a powder that exhibits hygroscopic properties, meaning it readily absorbs moisture from the air. The compound must be protected from light exposure and should be stored at temperatures at or below -20°C to maintain stability . These storage requirements are typical for bioactive peptides, which can undergo degradation when exposed to adverse environmental conditions.

Biological Activity

Opioid Antagonist Properties

The primary biological activity of casoxins is their function as opioid receptor antagonists. Unlike beta-casomorphins (such as BCM-7) which act as opioid agonists, casoxins block the effects of opioid peptides by binding to opioid receptors without activating them .

This antagonist activity has been demonstrated through in vitro assays using guinea pig ileum, where casoxins effectively blocked the inhibitory effects of opioid agonists on smooth muscle contraction. The relative potency varies significantly among the three identified casoxins, with Casoxin C being approximately 20-40 times more potent than Casoxins A and B .

Structure-Activity Relationship

The varying potencies of different casoxins suggest important structure-activity relationships. The presence of specific amino acid sequences appears critical for opioid receptor binding and antagonism. Most notably, the tyrosine residue at the N-terminus seems essential for biological activity, similar to what is observed in other opioid peptides. The higher potency of Casoxin C may be attributed to its longer sequence and the specific arrangement of amino acids that allow for optimal interaction with opioid receptors .

Source and Extraction

Natural Sources

Casoxins are derived from κ-casein, which makes up approximately 12-15% of the total casein content in bovine milk. While Casoxin B has been identified in both bovine and human κ-casein, the most potent Casoxin C has been primarily studied in bovine milk .

The source of Casoxin C specifically is bovine (Bos taurus) κ-casein, where it corresponds to the fragment 25-34 of the protein sequence . This fragment can be released through enzymatic digestion, particularly using trypsin, which cleaves the peptide bonds at specific sites in the κ-casein molecule.

Extraction and Synthesis Methods

Casoxins can be obtained through two primary methods:

  • Enzymatic digestion: Casoxin C was initially isolated from tryptic digests of bovine κ-casein using reverse-phase HPLC . This process involves treating purified κ-casein with the enzyme trypsin, followed by separation and purification of the resulting peptide fragments.

  • Chemical synthesis: Casoxins can also be produced through peptide synthesis techniques, which allow for precise control over the amino acid sequence and purity. Synthetic Casoxin C typically achieves high purity levels (>97%) and is available for research purposes .

For research applications, synthetic casoxins are often preferred due to their high purity and the ability to produce them in controlled quantities without the variability associated with extraction from natural sources.

Comparison with Related Milk-Derived Peptides

Casoxins versus Beta-Casomorphins

Casoxins and beta-casomorphins represent two functionally opposite groups of bioactive peptides derived from milk proteins. While casoxins are derived from κ-casein and function as opioid antagonists, beta-casomorphins (particularly BCM-7) are derived from β-casein and act as opioid agonists .

Genetic Variants and Peptide Release

Table 2 compares key features of casoxins and beta-casomorphins:

FeatureCasoxinsBeta-Casomorphins
Source Proteinκ-caseinβ-casein
FunctionOpioid antagonistOpioid agonist
Primary ExampleCasoxin C (YIPIQYVLSR)BCM-7 (YPFPGPI)
Receptor ActivityBlocks opioid receptorsActivates μ-opioid receptors
Genetic Variant InfluenceLess studiedWell-documented (A1 vs. A2)

Research Limitations and Future Directions

Current Research Limitations

Despite the identification of casoxins and characterization of their basic properties, several important research gaps remain:

  • Limited in vivo studies: Most of the evidence for casoxin bioactivity comes from in vitro studies or isolated tissue preparations. There is a lack of comprehensive in vivo studies examining the absorption, distribution, metabolism, and excretion of these peptides.

  • Physiological relevance: The concentrations at which casoxins demonstrate activity in experimental settings may exceed those achievable through normal dietary intake, raising questions about their physiological significance.

  • Human studies: There is a notable lack of clinical trials investigating the effects of casoxins in humans, particularly regarding their potential health benefits or role in digestion.

  • Interaction with gut microbiota: The potential interactions between casoxins and the gut microbiome remain largely unexplored, despite increasing recognition of the importance of gut bacteria in peptide metabolism and bioactivity .

Future Research Directions

Based on the current state of knowledge, several promising research directions could advance our understanding of casoxins:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator